molecular formula C19H18N2O4 B2946592 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide CAS No. 317338-25-3

4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide

Cat. No. B2946592
CAS RN: 317338-25-3
M. Wt: 338.363
InChI Key: OSPRVERFULDFGK-UHFFFAOYSA-N
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Description

“4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” is a chemical compound . It has been studied for its potential anticonvulsant properties .


Synthesis Analysis

This compound can be synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed and characterized using various spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the coupling of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with various substituted amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various analytical techniques .

Advantages and Limitations for Lab Experiments

The 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It exhibits potent biological and pharmacological properties, making it an ideal candidate for drug development. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide. One potential direction is the development of novel drug candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential anticancer properties and its mechanism of action in cancer cells. Further research is also needed to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits potent biological and pharmacological properties, making it an ideal candidate for drug development. Further research is needed to explore its potential applications and mechanism of action in various fields.

Synthesis Methods

The synthesis of 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide involves the reaction of 4-butoxyaniline with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with benzoyl chloride to obtain the final compound.

Scientific Research Applications

The 4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide has been studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Safety and Hazards

The safety and hazards associated with “4-butoxy-N-(1,3-dioxoisoindolin-4-yl)benzamide” are not explicitly mentioned in the available literature .

properties

IUPAC Name

4-butoxy-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-3-11-25-13-9-7-12(8-10-13)17(22)20-15-6-4-5-14-16(15)19(24)21-18(14)23/h4-10H,2-3,11H2,1H3,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPRVERFULDFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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